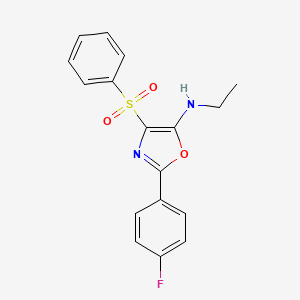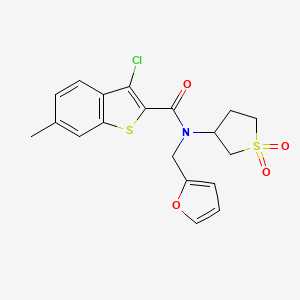
N-ethyl-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, an ethyl group, and a fluorophenyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of 4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(benzenesulfonyl)-N-methyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-ethyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-ethyl-2-(4-bromophenyl)-1,3-oxazol-5-amine
Uniqueness
4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C17H15FN2O3S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H15FN2O3S/c1-2-19-16-17(24(21,22)14-6-4-3-5-7-14)20-15(23-16)12-8-10-13(18)11-9-12/h3-11,19H,2H2,1H3 |
Clé InChI |
RLSQLHYCXJGZIN-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-(ethylsulfanyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11402752.png)
![3-ethyl-N-(2-ethylphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402754.png)
![6,7-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11402759.png)
![5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11402768.png)
![6-chloro-9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11402772.png)
![7-methyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11402774.png)
![3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11402781.png)
![N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B11402783.png)
![5-{[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11402791.png)

![5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11402799.png)
![Dimethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11402801.png)
![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11402812.png)
![Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11402821.png)
